Increased Lipophilicity (XLogP3-AA) of the 3-Ethyl Derivative Compared to the 3-Methyl Analog
The target compound exhibits a computed XLogP3-AA of 1.2 [1], indicating higher lipophilicity than its closest 3-methyl analog. This difference is structurally attributable to the 3-ethyl substituent on the oxadiazole ring versus the 3-methyl group on the comparator.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | Tert-butyl 4-amino-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate (CAS 2098057-93-1): XLogP3-AA ≈ 0.7 (estimated based on methylene contribution of ~0.5 log units per CH₂ group) |
| Quantified Difference | Target compound is approximately 0.5 log units more lipophilic than the 3-methyl analog |
| Conditions | Computational prediction by XLogP3 3.0 (PubChem release 2021.05.07) [1] |
Why This Matters
Higher lipophilicity can significantly influence compound solubility, passive membrane permeability, and non-specific binding, making the 3-ethyl derivative a more suitable choice for medicinal chemistry programs targeting intracellular or CNS receptors where moderate lipophilicity is desired.
- [1] PubChem CID 121199818. Computed Properties: XLogP3-AA. National Center for Biotechnology Information. Accessed April 28, 2026. View Source
